N1-isopentyl-N2-(thiazol-2-yl)oxalamide

Description

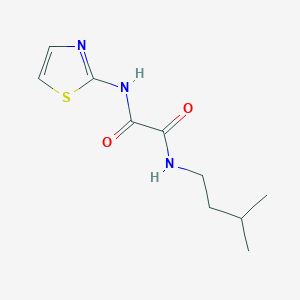

N1-Isopentyl-N2-(thiazol-2-yl)oxalamide is a synthetic oxalamide derivative characterized by an isopentyl group (branched C5 alkyl chain) at the N1 position and a thiazole ring at the N2 position. This compound belongs to a class of oxalamides known for their ability to form hydrogen-bonded supramolecular structures, which influence their thermal behavior and functional applications .

Properties

IUPAC Name |

N-(3-methylbutyl)-N'-(1,3-thiazol-2-yl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2S/c1-7(2)3-4-11-8(14)9(15)13-10-12-5-6-16-10/h5-7H,3-4H2,1-2H3,(H,11,14)(H,12,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSCOVTSHGXQFJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C(=O)NC1=NC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-isopentyl-N2-(thiazol-2-yl)oxalamide typically involves the reaction of isopentylamine with thiazole-2-carboxylic acid to form an intermediate, which is then reacted with oxalyl chloride to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and anhydrous solvents to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-isopentyl-N2-(thiazol-2-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N1-isopentyl-N2-(thiazol-2-yl)oxalamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-isopentyl-N2-(thiazol-2-yl)oxalamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The oxalamide group may also play a role in binding to target molecules, influencing the compound’s overall effect.

Comparison with Similar Compounds

Structural Analogues

N1-Cyclopentyl-N2-(Thiazol-2-yl)Oxalamide (CT0)

- Structure : Cyclopentyl group at N1, thiazol-2-yl at N2.

- Key Data: IC50 of 67 nM against E. coli MetAP1 (methionine aminopeptidase) with Co(II) as a cofactor . Mechanism: Inhibits enzymes via coordination with active-site metal ions (e.g., Co²⁺), as confirmed by X-ray crystallography .

- Comparison :

Oxalamide Compounds 1 and 2

- Structure :

- Key Findings: Compound 2 exhibits superior nucleation efficiency in PHB due to tailored miscibility and phase-separation behavior. DSC data show a 20°C increase in crystallization temperature (T₀) for PHB with 0.5 wt% compound 2 .

- However, the isopentyl group’s hydrophobicity could reduce miscibility in polar polymers like PHB compared to compound 2’s PHB-mimetic end-groups .

Functional Comparison

Thermal Behavior and Nucleation Efficiency

- Key Insight : Nucleation efficiency in oxalamides is highly dependent on molecular architecture. Flexible spacers and polymer-mimetic end-groups (as in compound 2) optimize miscibility and phase separation, whereas rigid or hydrophobic groups (e.g., cyclopentyl, isopentyl) may prioritize other applications like antimicrobial activity .

Hydrogen-Bonding and Self-Assembly

Application-Specific Performance

Polymer Nucleation

- Compound 2 : Reduces PHB’s crystallization half-time (t₀.₅) by 50% at 115°C, enhancing industrial processability .

- N1-Isopentyl-N2-thiazol : Likely less effective than compound 2 due to reduced PHB compatibility but may excel in hydrophobic polymers like polypropylene.

Antimicrobial Activity

Biological Activity

N1-isopentyl-N2-(thiazol-2-yl)oxalamide is a compound of significant interest in biological research due to its potential therapeutic applications, particularly in antimicrobial and anticancer activities. This article delves into its biological activity, mechanisms of action, and relevant studies that highlight its efficacy.

Target Enzyme : The primary target of this compound is methionine aminopeptidase , an enzyme crucial for protein synthesis by removing methionine residues from nascent proteins.

Mode of Action : The compound likely binds to methionine aminopeptidase, inhibiting its function. This inhibition impacts protein synthesis pathways, particularly those involving the processing of newly synthesized proteins.

Biochemical Pathways : By affecting methionine aminopeptidase activity, this compound influences various cellular processes such as cell signaling, gene expression, and metabolism. In cancer cell lines, it has been observed to inhibit cell proliferation by modulating the expression of genes involved in cell cycle regulation and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness varies based on concentration and the specific pathogen involved.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines. The mechanism involves the modulation of apoptotic pathways and cell cycle arrest, leading to reduced tumor growth.

Case Studies

Several case studies have explored the effects of this compound in different contexts:

- Cancer Cell Line Study : A study on human breast cancer cell lines demonstrated that treatment with the compound led to a significant reduction in cell viability compared to untreated controls. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways.

- Bacterial Inhibition Study : Another case study focused on its antibacterial effects against Staphylococcus aureus. Results showed a marked decrease in bacterial colony formation at concentrations above 50 µg/mL, suggesting potential for therapeutic applications in treating bacterial infections.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key factors include:

- Bioavailability : The compound's bioavailability influences its efficacy in vivo. Studies suggest that it maintains stability under physiological conditions but may degrade over time.

- Dosage Effects : Animal model studies indicate that lower doses can be beneficial, promoting immune responses and inhibiting tumor growth without significant toxicity.

Preparation Methods

The synthesis of this compound typically involves:

- Synthetic Route : The reaction between isopentylamine and thiazole-2-carboxylic acid forms an intermediate, which is further reacted with oxalyl chloride under inert conditions (e.g., nitrogen atmosphere) to yield the final product.

Summary Table of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against Staphylococcus aureus | |

| Anticancer | Inhibits growth in breast cancer cell lines | |

| Mechanism | Inhibits methionine aminopeptidase | |

| Dosage Effects | Lower doses promote immune response |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.